
Avycaz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avycaz is a combination medication composed of ceftazidime, a third-generation cephalosporin antibiotic, and avibactam, a non-beta-lactam beta-lactamase inhibitor . This combination is used to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia . This compound is particularly effective against Gram-negative bacteria that produce beta-lactamase enzymes, which can degrade ceftazidime .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Avycaz is prepared by combining ceftazidime and avibactam. Ceftazidime is synthesized through a series of chemical reactions involving the acylation of 7-aminocephalosporanic acid with a suitable acylating agent . Avibactam is synthesized through a multi-step process that involves the formation of a bicyclic ring structure . The final product, this compound, is obtained by mixing ceftazidime and avibactam in a specific ratio and lyophilizing the mixture to form a sterile powder for injection .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of ceftazidime and avibactam, followed by their combination and lyophilization . The process requires stringent quality control measures to ensure the purity and potency of the final product . The sterile powder is then packaged in single-dose vials for intravenous administration .
Analyse Des Réactions Chimiques
Types of Reactions
Avycaz undergoes several types of chemical reactions, including:
Hydrolysis: Ceftazidime can be hydrolyzed by beta-lactamase enzymes produced by certain bacteria.
Acylation: Avibactam forms a covalent bond with beta-lactamase enzymes, inhibiting their activity.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water and beta-lactamase enzymes.
Acylation: Avibactam reacts with beta-lactamase enzymes under physiological conditions.
Major Products Formed
Applications De Recherche Scientifique
Avycaz has several scientific research applications, including:
Mécanisme D'action
Avycaz exerts its effects through the combined actions of ceftazidime and avibactam . Ceftazidime binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting cell wall synthesis and leading to bacterial cell death . Avibactam inhibits beta-lactamase enzymes, preventing the degradation of ceftazidime and enhancing its antibacterial activity . The combination of these two mechanisms makes this compound effective against a wide range of beta-lactamase-producing Gram-negative bacteria .
Comparaison Avec Des Composés Similaires
Avycaz is unique compared to other similar compounds due to its combination of ceftazidime and avibactam . Similar compounds include:
Ceftolozane-tazobactam: Another combination of a cephalosporin antibiotic and a beta-lactamase inhibitor. .
Imipenem-relebactam: A combination of a carbapenem antibiotic and a beta-lactamase inhibitor. .
Meropenem-vaborbactam: Another combination of a carbapenem antibiotic and a beta-lactamase inhibitor. .
This compound stands out due to its specific combination of ceftazidime and avibactam, which provides a unique mechanism of action and spectrum of activity against beta-lactamase-producing Gram-negative bacteria .
Propriétés
Numéro CAS |
1393723-27-7 |
|---|---|
Formule moléculaire |
C29H33N9O13S3 |
Poids moléculaire |
811.8 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O7S2.C7H11N3O6S/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);4-5H,1-3H2,(H2,8,11)(H,13,14,15)/b26-13+;/t14-,18-;4-,5+/m11/s1 |
Clé InChI |
LVFGWOQWXQLVRO-XJDKXYGGSA-N |
SMILES isomérique |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N |
SMILES canonique |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




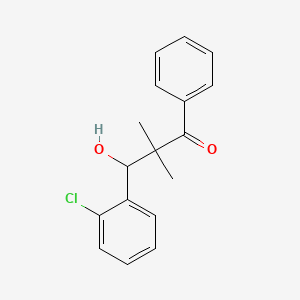
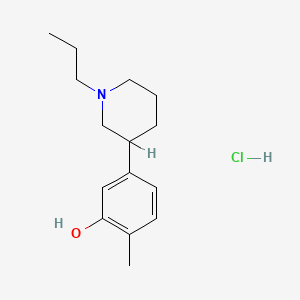
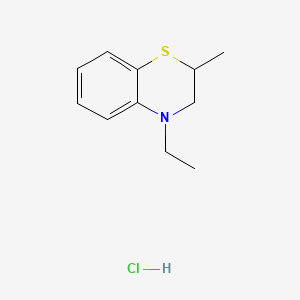
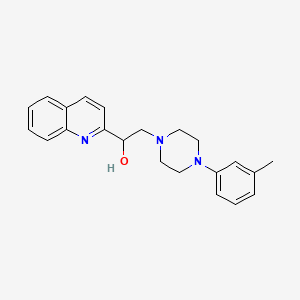
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
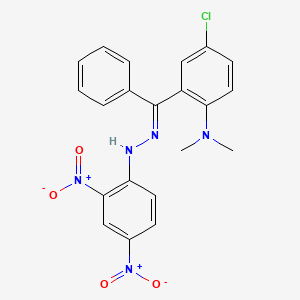
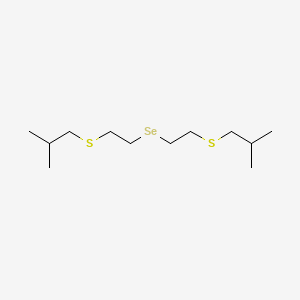
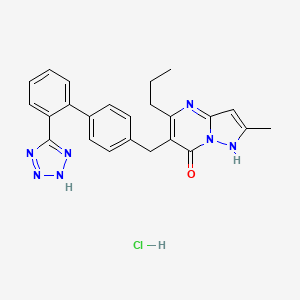
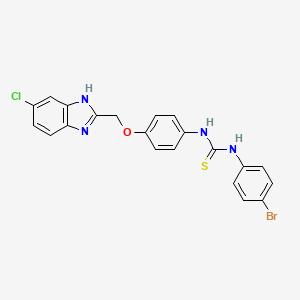
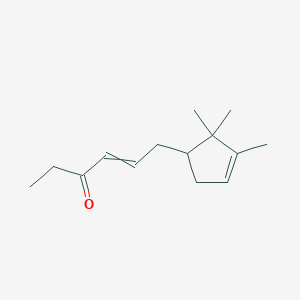
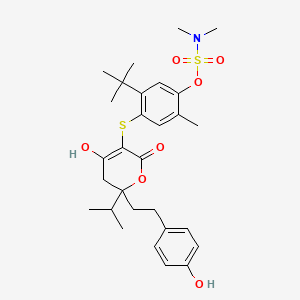
![2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate](/img/structure/B12723652.png)
